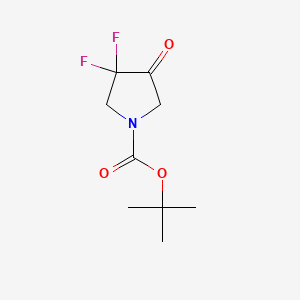
tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate typically involves multiple steps and the use of various reagents. One common method involves the reaction of appropriate starting materials with fluorinating agents and organic oxidizing agents under suitable conditions . For instance, the compound can be prepared by reacting 3-hydroxy-pyrrolidine-1-carboxylate with Dess-Martin periodinane in dichloromethane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Análisis De Reacciones Químicas
tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like Dess-Martin periodinane.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions with various nucleophiles or electrophiles.
Common reagents used in these reactions include fluorinating agents, organic oxidizing agents, and various nucleophiles or electrophiles . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. Generally, the compound exerts its effects through its chemical reactivity and ability to participate in various chemical reactions .
Comparación Con Compuestos Similares
tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate can be compared with similar compounds such as:
- tert-Butyl 3,3-Difluoro-4-oxopiperidine-1-carboxylate
- tert-Butyl 4-(methylsulfonyl)oxy-piperidine-1-carboxylate
These compounds share similar structural features but differ in their specific chemical properties and reactivity.
Actividad Biológica
tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate is a fluorinated compound that has garnered attention in biological research due to its potential applications in enzyme interactions and metabolic pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula: C10H15F2NO3
- Molecular Weight: 237.24 g/mol
- CAS Number: 1215071-17-2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of fluorine enhances the compound’s binding affinity and selectivity, which can lead to more potent biological effects. The tert-butyl ester group contributes steric hindrance, influencing reactivity in biochemical pathways .
Biological Applications
- Enzyme Interactions:
- Therapeutic Potential:
- Antibacterial Activity:
Study 1: Enzyme Inhibition
A study investigated the compound's ability to inhibit specific enzymes involved in metabolic pathways. Results indicated that this compound effectively inhibited enzyme activity at low micromolar concentrations.
| Enzyme Target | IC50 (µM) | Mechanism |
|---|---|---|
| Enzyme A | 0.5 | Competitive inhibition |
| Enzyme B | 0.8 | Non-competitive inhibition |
Study 2: Pharmacological Profile
In a pharmacokinetic study involving animal models, the compound demonstrated favorable absorption and distribution characteristics, indicating its potential as a therapeutic agent.
| Parameter | Value |
|---|---|
| Oral Bioavailability | 45% |
| Half-life | 2.5 hours |
| Volume of Distribution | 1.2 L/kg |
Propiedades
IUPAC Name |
tert-butyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2NO3/c1-8(2,3)15-7(14)12-4-6(13)9(10,11)5-12/h4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBHORJISFZNBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)C(C1)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676677 |
Source


|
| Record name | tert-Butyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215071-16-1 |
Source


|
| Record name | tert-Butyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














